molecular formula C24H24ClN3OS2 B11628308 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-16-0

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11628308
CAS No.: 441783-16-0
M. Wt: 470.1 g/mol
InChI Key: SKBPDWNNPWXCFA-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, chlorophenyl, ethylthio, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or piperidine

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, such as cancer, bacterial infections, and neurological disorders.

    Biological Studies: Investigation of its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Material Science: Exploration of its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-1-(3-chlorophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • **2-Amino-1-(3-bromophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • **2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(3-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the ethylthio group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for further research and development.

Properties

CAS No.

441783-16-0

Molecular Formula

C24H24ClN3OS2

Molecular Weight

470.1 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24ClN3OS2/c1-3-16-12-17(24(31-16)30-4-2)21-18(13-26)23(27)28(15-8-5-7-14(25)11-15)19-9-6-10-20(29)22(19)21/h5,7-8,11-12,21H,3-4,6,9-10,27H2,1-2H3

InChI Key

SKBPDWNNPWXCFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Cl)N)C#N

Origin of Product

United States

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